molecular formula C8H7F2I B6221547 5-ethyl-1,3-difluoro-2-iodobenzene CAS No. 1350751-60-8

5-ethyl-1,3-difluoro-2-iodobenzene

Cat. No.: B6221547
CAS No.: 1350751-60-8
M. Wt: 268
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Description

5-ethyl-1,3-difluoro-2-iodobenzene is a chemical compound that has recently gained attention in the scientific community. This compound is characterized by the presence of an ethyl group, two fluorine atoms, and an iodine atom attached to a benzene ring. Its molecular formula is C8H7F2I, and it has a molecular weight of 268.04 g/mol.

Preparation Methods

The synthesis of 5-ethyl-1,3-difluoro-2-iodobenzene can be achieved through various synthetic routes. One common method involves the iodination of 5-ethyl-1,3-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

5-ethyl-1,3-difluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, forming 5-ethyl-1,3-difluorobenzene.

Scientific Research Applications

5-ethyl-1,3-difluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-difluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of the iodine atom allows for the formation of strong halogen bonds with target molecules, enhancing its binding affinity and specificity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

5-ethyl-1,3-difluoro-2-iodobenzene can be compared with other similar compounds, such as:

    Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.

    2,5-Difluoroiodobenzene: Similar to this compound but lacks the ethyl group.

    5-Bromo-1,3-difluoro-2-iodobenzene: Contains a bromine atom instead of an ethyl group.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

1350751-60-8

Molecular Formula

C8H7F2I

Molecular Weight

268

Purity

95

Origin of Product

United States

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